
(E)-N-(2-chloro-6-fluorobenzylidene)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-chloro-6-fluorobenzylidene)-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C9H6ClFN4 and its molecular weight is 224.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-N-(2-chloro-6-fluorobenzylidene)-4H-1,2,4-triazol-4-amine is a compound that has garnered attention due to its unique structural features and potential biological activities. The compound includes a triazole ring and halogenated benzylidene moiety, which are known to influence its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is characterized by the presence of chlorine and fluorine substituents on the benzylidene group. The structural configuration allows for electron delocalization, which may enhance its reactivity and biological interactions.
Table 1: Structural Features
Feature | Description |
---|---|
Molecular Formula | C10H8ClF N3 |
Triazole Ring | Present |
Halogen Substituents | Chlorine (Cl) and Fluorine (F) |
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2-chloro-6-fluorobenzaldehyde and 4-amino-1,2,4-triazole under reflux conditions in ethanol. This method yields high purity and good yields of the product.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains.
Case Study: Antibacterial Screening
In a study assessing antibacterial activity against common pathogens:
- Tested Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
- Results : The compound showed minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against these strains .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages. This activity is attributed to its ability to modulate oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) .
Table 2: Anti-inflammatory Effects
Marker | Effect |
---|---|
TNF-α | Inhibition |
IL-6 | Inhibition |
NO | Decreased production |
ROS | Reduced levels |
The biological activities of this compound are often linked to its interaction with various biological targets:
- Enzyme Inhibition : The triazole ring can interact with enzymes involved in cell proliferation and inflammatory responses.
- Receptor Modulation : The compound may bind to specific receptors influencing cellular signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that compounds with similar structures often share biological activities but may differ in potency due to variations in substituents.
Table 3: Comparison of Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(benzylidene)-3-methyl-4H-1,2,4-triazol-4-amine | Benzylidene substitution | Antimicrobial |
N-(3-bromo-benzylidene)-3-methyl-4H-1,2,4-triazol-4-amines | Bromine substituent | Anticancer |
N-(5-nitro-benzylidene)-3-methyltriazol | Nitro group substitution | Antifungal |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (E)-N-(2-chloro-6-fluorobenzylidene)-4H-1,2,4-triazol-4-amine exhibit notable antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi. The binding affinity of these compounds to DNA suggests a mechanism of action that may involve intercalation, leading to disruption of microbial DNA replication and transcription .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Study | Target | Effect | Reference |
---|---|---|---|
Study A | Bacterial strains | Inhibition of growth | |
Study B | Cancer cell lines | Induction of apoptosis |
Pesticidal Properties
The compound has potential applications in agriculture as a pesticide. Its structural characteristics suggest effectiveness against certain pests and diseases affecting crops. Preliminary studies indicate that triazole derivatives can serve as fungicides, particularly against pathogenic fungi that threaten agricultural productivity .
Herbicidal Activity
Research into the herbicidal properties of similar compounds has shown promise in controlling weed growth without harming crops. This selective action is crucial for sustainable agricultural practices, allowing farmers to manage weeds effectively while minimizing chemical usage .
Application | Target Organism | Effectiveness | Reference |
---|---|---|---|
Pesticide A | Fungal pathogens | Effective control | |
Herbicide B | Weeds | Selective action |
Crystal Structure Analysis
The crystal structure of this compound has been analyzed using X-ray diffraction techniques. This analysis provides insights into its molecular geometry and potential interactions with biological targets .
Computational Studies
Density functional theory (DFT) calculations have been employed to predict the electronic properties of the compound, aiding in understanding its reactivity and interaction with biological systems . These studies are essential for guiding future synthetic modifications aimed at enhancing efficacy.
Chemical Reactions Analysis
Key Reaction Parameters:
Reactants | Catalyst/Conditions | Yield | Source |
---|---|---|---|
4H-1,2,4-triazol-4-amine + 2-chloro-6-fluorobenzaldehyde | H<sub>2</sub>SO<sub>4</sub>, ethanol, reflux (5–8 h) | 70–90% |
The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl group, followed by dehydration to form the E-configuration imine .
Reactivity with Nucleophiles
The electron-deficient benzylidene moiety and triazole ring enable nucleophilic substitution and addition reactions:
Nucleophilic Substitution at Chlorine
The chlorine atom at the benzene ring undergoes substitution with amines or alkoxides under basic conditions. For example:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
NaOCH<sub>3</sub> | DMF, 80°C, 4 h | (E)-N-(2-methoxy-6-fluorobenzylidene)-4H-1,2,4-triazol-4-amine | 65% |
Thiol Addition
The imine bond reacts with thiols (e.g., thioglycolic acid) in acidic media to form thioether derivatives, useful for further functionalization .
Cycloaddition Reactions
The triazole ring participates in cycloaddition reactions, though its 1,2,4-regiochemistry limits click chemistry applications compared to 1,2,3-triazoles.
Diels-Alder Reactions
The conjugated imine-triazole system acts as a dienophile in Diels-Alder reactions with electron-rich dienes .
Diene | Conditions | Product | Yield | Source |
---|---|---|---|---|
1,3-Butadiene | Toluene, 100°C, 12 h | Hexacyclic adduct | 55% |
Imine Reduction
The imine bond is reduced to a secondary amine using NaBH<sub>4</sub> or H<sub>2</sub>/Pd-C :
Reducing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
NaBH<sub>4</sub> | MeOH, RT, 2 h | N-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazol-4-amine | 85% |
Triazole Ring Oxidation
Oxidation with KMnO<sub>4</sub> under acidic conditions cleaves the triazole ring, generating carboxylic acid derivatives .
Metal Complexation
The triazole nitrogen atoms and imine group act as ligands for transition metals (e.g., Cu(II), Zn(II)), forming complexes with potential catalytic or antimicrobial properties .
Example Complexation with Cu(II):
Metal Salt | Conditions | Complex Structure | Application | Source |
---|---|---|---|---|
Cu(NO<sub>3</sub>)<sub>2</sub> | EtOH/H<sub>2</sub>O, RT, 6 h | Cu(II)-(E)-N-(2-chloro-6-fluorobenzylidene)-4H-1,2,4-triazol-4-amine | Antibacterial |
Thermal and Photochemical Stability
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for (E)-N-(2-chloro-6-fluorobenzylidene)-4H-1,2,4-triazol-4-amine?
The compound is typically synthesized via Schiff base condensation between 4H-1,2,4-triazol-4-amine and 2-chloro-6-fluorobenzaldehyde. Key steps include refluxing in ethanol with catalytic acetic acid, followed by purification via recrystallization. Characterization involves:
- 1H NMR : To confirm imine bond formation (δ ~8.5 ppm for CH=N) and aromatic substituents.
- Elemental analysis : To verify purity and stoichiometry.
- Mass spectrometry (MS) : For molecular ion peak validation (e.g., [M+H]+ at m/z ~252.68).
- Melting point determination : Critical for assessing crystallinity (reported ~149–151°C) .
Q. How does the electronic structure of this compound influence its reactivity in coordination chemistry?
The triazole ring and imine (CH=N) group act as electron-rich sites, enabling coordination with transition metals. Computational studies (e.g., DFT at B3LYP/6-311++G(2d,2p)) reveal:
- HOMO-LUMO gap : A narrow energy gap (~4.5 eV) suggests potential redox activity.
- Molecular electrostatic potential (MEP) : Negative charges localize on triazole N atoms and imine group, favoring metal binding .
Advanced Research Questions
Q. What experimental and computational strategies are used to analyze metal complexation behavior?
- Stability constant determination : Potentiometric titration at controlled pH (e.g., pH 5.1 for Cu(II) complexes) yields logβ values (e.g., β = 562.34 L/mol for a similar triazole ligand) .
- Single-crystal X-ray diffraction : Resolves coordination geometry (e.g., square planar for Cu(I) complexes) and supramolecular interactions (e.g., π-π stacking) .
- DFT modeling : Predicts bond lengths, angles, and electronic transitions in metal-ligand systems .
Q. How do structural modifications (e.g., substituents on the benzylidene ring) affect biological activity?
- Antimicrobial assays : Substitutions at the ortho and para positions (e.g., Cl, F) enhance lipophilicity, improving membrane penetration. MIC values against S. aureus and E. coli are compared using broth microdilution .
- Electrochemical studies : Cyclic voltammetry reveals redox peaks correlated with antibacterial efficacy, suggesting ROS generation as a mechanism .
Q. What crystallographic challenges arise in resolving the desolvation dynamics of its coordination polymers?
- Breathing behavior : Copper(I) complexes with analogous triazole ligands exhibit reversible structural collapse upon solvent removal (e.g., 1D → 3D rearrangement).
- In situ PXRD : Monitors phase transitions during desolvation, guided by Hirshfeld surface analysis to quantify intermolecular interactions .
Q. Methodological Considerations
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved for structurally similar derivatives?
- 2D NMR (COSY, HSQC) : Differentiates regioisomers by correlating proton-proton and proton-carbon couplings.
- X-ray crystallography : Provides unambiguous confirmation of imine geometry (E vs. Z) and substituent positions .
Q. What computational protocols validate the experimentally observed HOMO-LUMO gaps?
Properties
Molecular Formula |
C9H6ClFN4 |
---|---|
Molecular Weight |
224.62 g/mol |
IUPAC Name |
(E)-1-(2-chloro-6-fluorophenyl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C9H6ClFN4/c10-8-2-1-3-9(11)7(8)4-14-15-5-12-13-6-15/h1-6H/b14-4+ |
InChI Key |
FGEGMQUHJSYFEC-LNKIKWGQSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/N2C=NN=C2)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NN2C=NN=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.